molecular formula C10H9NO6S2 B085843 1,3-Naphthalenedisulfonic acid, 6-amino- CAS No. 118-33-2

1,3-Naphthalenedisulfonic acid, 6-amino-

Cat. No. B085843
CAS RN: 118-33-2
M. Wt: 303.3 g/mol
InChI Key: KZCSUEYBKAPKNH-UHFFFAOYSA-N
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Description

1,3-Naphthalenedisulfonic acid, 6-amino-, is a chemical compound with notable properties and applications in various fields, including chemistry and materials science. Its synthesis, structure, and properties have been the subject of research to explore its potential uses further.

Synthesis Analysis

The synthesis of 1,3-Naphthalenedisulfonic acid, 6-amino-, derivatives involves several steps, including sulfonation, nitration, and amination processes. One notable method includes the synthesis of dye intermediates and catalytic reactions involving sulfonic acid-functionalized nanomaterials for green chemistry applications (Khaleghi-Abbasabadi & Azarifar, 2019).

Molecular Structure Analysis

The crystal structure of related naphthalenesulfonic acid compounds, such as 5-amino-2-naphthalenesulfonic acid, reveals the presence of sulfonate–aminium group zwitterions and three-dimensional framework polymer structures through intermolecular hydrogen bonding (Smith, Wermuth, Young, & White, 2004).

Chemical Reactions and Properties

Naphthalenesulfonic acid derivatives exhibit a range of chemical reactions, including coupling reactions and transformations into various functionalized compounds. These reactions are critical for synthesizing dyes, pharmaceuticals, and advanced materials. For example, the synthesis of antihalation dye complexes and the study of azo coupling reactions with 6-amino-4-hydroxy-2-naphthalenesulfonic acid demonstrate the compound's versatility in chemical synthesis (Zhi, 2002); (Kamiński, Lauk, Skrabal, & Zollinger, 1983).

Scientific Research Applications

Crystal Structure Analysis

Research on the structure of naphthalenesulfonic acid derivatives has revealed their unique properties, such as the zwitterionic nature of these compounds, which contribute to their ability to form complex structures. For instance, 5-amino-2-naphthalenesulfonic acid (Cleve's acid) exhibits a three-dimensional framework polymer structure due to intermolecular hydrogen-bonding interactions, highlighting its potential in material science and crystallography (Smith et al., 2004).

Industrial Effluent Treatment

The acid-catalyzed hydrolysis of 6-amino-1,3-naphthalenedisulfonic acid has been studied for its applications in treating industrial effluents. This process results in the production of 2-naphthol, with the amino group being hydrolyzed faster than the sulfonate groups, showcasing its utility in environmental chemistry and waste management (Rossinelli et al., 2007).

Synthesis of Dyes and Complexes

The compound has been used in the synthesis of antihalation dyes and metal complexes, demonstrating its role in the development of new materials and chemical sensors. For example, the synthesis of 5,6-diamino-1,3-naphthalenedisulfonic acid Fe complex highlights its application in creating antihalation dyes with high yields and characterizations by infrared and mass spectrometry, indicating its potential in photophysics and materials science (Zhi, 2002).

Fluorescence Spectrometry

A novel application of 6-amino-1,3-naphthalenedisulfonic acid as a fluorescent probe for the determination of trace nitrite in water showcases its utility in analytical chemistry. The probe reacts selectively with nitrite to form a highly fluorescent diazonium acid, facilitating sensitive and simple determination of nitrite levels in various waters, which is crucial for environmental monitoring and public health (Cao et al., 2017).

Safety And Hazards

“1,3-Naphthalenedisulfonic acid, 6-amino-” is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, contact with skin, eyes or clothing, ingestion, and inhalation . Personal protective equipment, including face protection, should be worn when handling this compound .

properties

IUPAC Name

6-aminonaphthalene-1,3-disulfonic acid
Source PubChem
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InChI

InChI=1S/C10H9NO6S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCSUEYBKAPKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059471
Record name 1,3-Naphthalenedisulfonic acid, 6-amino-
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Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Naphthalenedisulfonic acid, 6-amino-

CAS RN

118-33-2
Record name 6-Amino-1,3-naphthalenedisulfonic acid
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Record name 6-Amino-1,3-naphthalenedisulfonic acid
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Record name Kyselina amino-I
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Record name 1,3-Naphthalenedisulfonic acid, 6-amino-
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Record name 1,3-Naphthalenedisulfonic acid, 6-amino-
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Record name 6-aminonaphthalene-1,3-disulphonic acid
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Record name 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods

Procedure details

When 2-naphthylamine (BNA) is sulfonated in oleum, the sulfonation products are principally 2-amino-1,5,7-naphthalene trisulfonic acid and 2-amino-6,8-naphthalenedisulfonic acid (Amino G Acid). Hydrolysis of the trisulfonic acid provides Amino J Acid (2-amino-5,7-naphthalenedisulfonic acid). Thus, using this so-called BNA route, it is possible to prepare a fixed ratio of both Amino J Acid and Amino G Acid. However, because of the known carcinogenicity of 2-naphthylamine, this route is not used. Amino J Acid is primarily made by the sulfonation of 2-amino-1-naphthalenesulfonic acid (Tobias Acid) with 30% oleum followed by hydrolysis of the intermediate 1,5,7-trisulfonic acid. Amino G Acid, on the other hand, is made by the sulfonation of beta naphthol with sulfuric acid and then with 20% oleum, in controlled steps from 15°-80°C., followed by amination by the Bucherer Reaction.
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